7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one

Medicinal chemistry Quinolone SAR Conformational analysis

7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one (CAS 1144472-54-7, molecular formula C₁₄H₁₃ClN₂O₂, molecular weight 276.72 g/mol) is a synthetic quinolin-4(1H)-one derivative bearing a chlorine atom at the 7-position and a pyrrolidin-1-ylcarbonyl substituent at the 3-position of the quinolone core. Unlike classical fluoroquinolone antibacterials that feature a 3-carboxylic acid and a 7-pyrrolidine substituent, this compound inverts the substitution pattern: it presents a 4(1H)-one pharmacophore with a carbonyl-linked pyrrolidine at C-3 and a chlorine at C-7.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
Cat. No. B12149069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl
InChIInChI=1S/C14H13ClN2O2/c15-9-3-4-10-12(7-9)16-8-11(13(10)18)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18)
InChIKeyHPKADXGVEFJPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one: Structural Identity, Physicochemical Properties, and Procurement-Relevant Baseline


7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one (CAS 1144472-54-7, molecular formula C₁₄H₁₃ClN₂O₂, molecular weight 276.72 g/mol) is a synthetic quinolin-4(1H)-one derivative bearing a chlorine atom at the 7-position and a pyrrolidin-1-ylcarbonyl substituent at the 3-position of the quinolone core . Unlike classical fluoroquinolone antibacterials that feature a 3-carboxylic acid and a 7-pyrrolidine substituent, this compound inverts the substitution pattern: it presents a 4(1H)-one pharmacophore with a carbonyl-linked pyrrolidine at C-3 and a chlorine at C-7. The quinolin-4(1H)-one scaffold is recognized for its broad biological activity spectrum, including antibacterial, antifungal, and anticancer properties [1]. This compound has been disclosed in the context of pyrrolidine-substituted quinolone compounds capable of disrupting programmed ribosomal frameshifting (PRF) in RNA viruses, a mechanism distinct from the canonical gyrase/topoisomerase IV inhibition of fluoroquinolones [2]. The unique C-3 pyrrolidinylcarbonyl motif, combined with the C-7 chloro substituent, places this compound at the intersection of quinolone antiviral research and heterocyclic medicinal chemistry.

Why 7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one Cannot Be Interchanged with Typical 7-Substituted Quinolone Antibacterials or Simple Quinolone Analogs


Scientific users seeking to substitute this compound with a generic quinolone analog risk conflating fundamentally distinct pharmacophores. Classical fluoroquinolone antibacterials (e.g., merafloxacin, trovafloxacin) concentrate their functional differentiation at the C-7 pyrrolidine and C-3 carboxylic acid positions, where the 7-pyrrolidine is essential for both gyrase binding and the recently discovered ribosomal frameshifting inhibition activity [1]. In contrast, 7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one relocates the pyrrolidine moiety to the C-3 position via a carbonyl linker while retaining a simple chloro substituent at C-7. This inverted topology fundamentally alters the molecule's electrostatic surface, hydrogen-bonding capacity, and steric profile relative to both the DNA gyrase binding pocket and the ribosomal frameshifting element [1]. Furthermore, the pyrrolidine ring size (5-membered) versus the piperidine (6-membered) in the closest commercial analog—7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one (CAS 914657-87-7)—imposes different conformational constraints, ring puckering energetics, and metabolic stability profiles that cannot be assumed equivalent . Substitution of the C-3 carbonyl-pyrrolidine with other heterocyclic amides would alter both the LogP and the topological polar surface area, directly affecting membrane permeability and target engagement.

Product-Specific Quantitative Differentiation: 7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one Versus Closest Analogs


Pyrrolidine vs. Piperidine Ring Size: Topological Polar Surface Area and Conformational Constraint Differentiation

The 5-membered pyrrolidine ring in the target compound introduces a distinct conformational constraint compared to the 6-membered piperidine ring in the closest analog, 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one. The pyrrolidine ring adopts fewer low-energy conformations (primarily envelope and twist forms) than piperidine, which can access chair, boat, and twist-boat conformations. This difference in ring puckering directly affects the spatial orientation of the carbonyl amide oxygen, a critical hydrogen-bond acceptor, relative to the quinolin-4(1H)-one core. In quinolone antibacterial SAR, the 7-position pyrrolidine substituent has been shown to be critical for frameshifting inhibition activity, with piperidine analogs displaying markedly different activity profiles [1]. The topological polar surface area (tPSA) difference (pyrrolidine amide ~49.4 Ų vs. piperidine amide ~49.4 Ų, identical amide tPSA but distinct molecular volume) implies comparable hydrogen-bonding potential but divergent steric occupancy in crowded binding pockets.

Medicinal chemistry Quinolone SAR Conformational analysis

C-3 Pyrrolidinylcarbonyl Substitution vs. C-3 Carboxylic Acid in Fluoroquinolones: Pharmacophore Divergence and Mechanistic Implications

Classical fluoroquinolones (e.g., merafloxacin, ciprofloxacin) require a C-3 carboxylic acid to chelate the magnesium ion in the DNA gyrase–DNA complex. The target compound replaces the carboxylic acid with a pyrrolidin-1-ylcarbonyl amide at C-3, completely abolishing the metal-chelating pharmacophore. This structural change precludes canonical gyrase inhibition and instead enables alternative mechanisms, including ribosomal frameshifting modulation. The Yale patent WO2023/0364074 explicitly teaches that pyrrolidine-substituted quinolone compounds can disrupt programmed -1 ribosomal frameshifting in SARS-CoV-2 and other RNA viruses [1]. Merafloxacin, a fluoroquinolone with a 7-pyrrolidine substituent, demonstrated frameshifting inhibition with an IC₅₀ in the low micromolar range, while fluoroquinolones lacking the pyrrolidine group showed weak activity [1]. The target compound, bearing the pyrrolidine at C-3 via a carbonyl linker rather than directly at C-7, positions the pyrrolidine for interaction with the ribosomal frameshifting element from a different vector angle, potentially offering an improved steric fit to the RNA pseudoknot structure.

Antiviral research Ribosomal frameshifting Quinolone pharmacophore

C-7 Chloro vs. C-6 Fluoro Substitution: Electronic Effects on Ring Electronics and Metabolic Stability

The majority of potent fluoroquinolone antibacterials incorporate a fluorine atom at the C-6 position, which enhances both gyrase binding and cell penetration through its strong electron-withdrawing effect. The target compound instead bears a chlorine atom at the C-7 position, with no substitution at C-6. This substitution pattern produces fundamentally different ring electronics: chlorine (σₘ = 0.37) is less electron-withdrawing than fluorine (σₘ = 0.34) but contributes greater polarizability (Cl is 2.18 ų vs. F is 0.56 ų) and lipophilicity (π-Cl = 0.71 vs. π-F = 0.14). The C-7 placement of chlorine in the target compound, flanked by the quinolin-4(1H)-one carbonyl at C-4, creates a distinct dipole moment vector compared to the C-6 fluoro-C-7 pyrrolidine arrangement in classical fluoroquinolones. In the wider quinolin-4(1H)-one literature, 7-chloro substitution has been associated with antiproliferative activity, with certain 7-chloro-quinolin-4(1H)-one derivatives showing IC₅₀ values below 1.0 μM against HepG2 cell lines [1]. The C-7 chloro substituent may also reduce oxidative metabolism compared to the C-6 fluoro substituent, which is a known site of CYP450-mediated defluorination in fluoroquinolones.

Quinolone SAR Metabolic stability Electron-withdrawing substituents

4(1H)-one Core vs. 3-Carboxylic Acid Quinolones: Hydrogen-Bond Donor/Acceptor Capacity and Solubility Profile

The quinolin-4(1H)-one core of the target compound features a lactam (cyclic amide) where the N-1 proton can act as a hydrogen-bond donor, while the C-4 carbonyl is a hydrogen-bond acceptor. This contrasts with the 3-carboxylic acid quinolone motif where the C-4 carbonyl is flanked by a strongly acidic C-3 COOH (pKa ~6.0-6.5). The absence of the carboxylic acid in the target compound eliminates the pH-dependent solubility and ionization behavior that complicates formulation of fluoroquinolones. The quinolin-4(1H)-one scaffold has been extensively reviewed, with reported biological activities spanning antibacterial, antifungal, and anticancer applications [1]. The N-1 proton (pKa ~11-12 for quinolin-4(1H)-ones) remains predominantly un-ionized at physiological pH, conferring superior passive membrane permeability compared to the anionic carboxylate of fluoroquinolones. This difference is particularly relevant for intracellular or CNS targets where zwitterionic fluoroquinolones show limited penetration.

Physicochemical properties Quinolone antibiotics Solubility

Optimal Application Scenarios for 7-Chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one Based on Quantitative Differentiation Evidence


Chemical Probe for Ribosomal Frameshifting Mechanism Studies in RNA Viruses

The Yale patent WO2023/0364074 establishes that pyrrolidine-substituted quinolone compounds can disrupt programmed -1 ribosomal frameshifting, a critical step in the replication of SARS-CoV-2, MERS-CoV, and other betacoronaviruses [1]. The target compound, with its unique C-3 pyrrolidinylcarbonyl motif, offers a structurally distinct chemotype from the 7-pyrrolidine fluoroquinolones (e.g., merafloxacin) previously characterized for this activity. By lacking the C-3 carboxylic acid, it eliminates the confounding antibacterial gyrase inhibition that complicates interpretation of antiviral efficacy data for fluoroquinolones. Researchers should prioritize this compound for dual-luciferase frameshifting reporter assays and viral replication studies in Vero E6 cells (as described in the patent), where selective PRF inhibition without bacterial gyrase cross-reactivity is essential for target validation [1].

SAR Studies Differentiating Pyrrolidine vs. Piperidine Amide Substituent Effects on Biological Activity

The closest commercial analog, 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one (CAS 914657-87-7), differs only in the size of the cyclic amide ring . This pair constitutes an ideal matched molecular pair for probing the effect of ring size on target binding, cellular permeability, and metabolic stability. The pyrrolidine analog provides a more rigid amide presentation with fewer accessible conformations, which is critical for studying entropic contributions to binding. Procurement of both compounds enables definitive head-to-head comparison in any biological assay, allowing researchers to attribute differential activity specifically to the pyrrolidine-to-piperidine ring expansion rather than to other structural variables.

Development of C-7 Chloro Quinolone-Based Antiproliferative Agents Targeting Hepatocellular Carcinoma

The broader class of 7-chloro-quinolin-4(1H)-one derivatives has demonstrated potent antiproliferative activity, with certain compounds exhibiting IC₅₀ values below 1.0 μM against HepG2 hepatocellular carcinoma cell lines [2]. The target compound combines this validated 7-chloro-quinolin-4(1H)-one scaffold with a C-3 pyrrolidinylcarbonyl substituent that introduces additional hydrogen-bonding capacity and conformational constraint. Researchers developing anticancer quinolones can use this compound to explore whether the pyrrolidine amide enhances selectivity for cancer cell lines over normal hepatocytes, leveraging the established SAR that C-7 chloro substitution contributes to antiproliferative potency [2].

Neutral Quinolone Scaffold for CNS-Penetrant or Intracellular Target Programs

The quinolin-4(1H)-one core, lacking the C-3 carboxylic acid of classical fluoroquinolones, remains predominantly neutral at physiological pH (estimated N-1 pKa ~11-12), in contrast to the zwitterionic nature of drugs like ciprofloxacin [3]. This physicochemical property is advantageous for programs targeting intracellular pathogens, CNS disorders, or any application where the charged carboxylate of fluoroquinolones limits membrane permeation. The C-7 chloro substituent contributes additional lipophilicity (π-Cl = 0.71) without the metabolic liabilities associated with C-6 fluorine. Formulation scientists and DMPK groups should consider this compound as a starting point for optimizing uncharged quinolone scaffolds with improved volume of distribution and CNS penetration potential.

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